[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate
Description
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate is a synthetic organic compound characterized by its unique molecular structure
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO5/c1-2-25-15-4-6-16(7-5-15)26-12-20(24)27-11-14-10-19(28-23-14)17-8-3-13(21)9-18(17)22/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGORAQCBJAIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate typically involves multiple steps, starting with the preparation of the oxazole ring and subsequent functionalization. Common synthetic routes include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Difluorophenyl Group: This step involves the use of fluorinating agents to introduce the difluorophenyl moiety.
Esterification: The final step involves the esterification of the intermediate compound with 2-(4-ethoxyphenoxy)acetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxazole derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate: Similar structure with a methoxy group instead of an ethoxy group.
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate: Similar structure with a chloro group instead of an ethoxy group.
Uniqueness
The uniqueness of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various applications.
Biological Activity
The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate is a synthetic organic molecule characterized by its unique oxazole ring structure and the presence of fluorinated and ethoxy substituents. This structural composition suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Structural Overview
The compound features:
- Oxazole Ring : A five-membered heterocyclic structure known for its biological activity.
- Fluorinated Aromatic System : The presence of fluorine atoms enhances lipophilicity and metabolic stability.
- Ethoxy Phenoxy Acetate Moiety : This group may influence solubility and bioavailability.
Mechanisms of Biological Activity
The biological activity of oxazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The mechanisms can include:
- Enzyme Inhibition : Compounds with oxazole rings have been shown to inhibit key enzymes involved in metabolic pathways. For example, they can inhibit aldose reductase, which is relevant in diabetic complications.
- Anticancer Properties : Research indicates that oxazole derivatives can exhibit antiproliferative effects against cancer cells. The introduction of fluorine enhances these properties by increasing the compound's reactivity and binding affinity to cellular targets .
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting that this compound may also possess these activities.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds and their implications:
- Antiproliferative Effects : A study on fluorinated benzothiazoles showed potent antiproliferative activity against cancer cells without a biphasic dose-response relationship. This suggests that similar fluorinated compounds may exhibit enhanced efficacy in cancer treatment .
- Mechanistic Insights : Research has indicated that fluorinated derivatives can induce the expression of cytochrome P450 enzymes in sensitive cancer cells, which may play a role in their metabolism and subsequent biological activity .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate?
Answer:
A multi-step synthesis is typically employed:
Oxazole Core Formation : React 2,4-difluorophenylacetylene with a nitrile oxide precursor under Huisgen cycloaddition conditions to form the 1,2-oxazole ring .
Esterification : Couple the oxazole intermediate with 2-(4-ethoxyphenoxy)acetic acid using DCC/DMAP or EDCI as coupling agents.
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water).
Characterization : Confirm structure via /-NMR, HRMS, and single-crystal X-ray diffraction (if crystals are obtainable) .
Basic: How should researchers characterize the purity and stability of this compound under laboratory conditions?
Answer:
- Purity : Employ reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Purity ≥95% is recommended for biological assays.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Store under inert atmosphere (argon) at -20°C to prevent ester hydrolysis .
Basic: What solvent systems are optimal for solubility testing of this compound?
Answer:
Use a tiered approach:
Primary Solvents : DMSO (for stock solutions), ethanol, or acetonitrile.
Buffer Systems : PBS (pH 7.4) or HEPES (pH 6.5–7.5) with 0.1% Tween-80 for aqueous solubility.
Quantification : Shake-flask method with UV-Vis spectrophotometry (calibrate at λ_max) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the difluorophenyl or ethoxyphenoxy groups?
Answer:
- Variable Substituents : Synthesize analogs with halogens (Cl, Br), methyl, or methoxy groups at the 2,4-difluorophenyl or 4-ethoxyphenoxy positions.
- Biological Testing : Assess cytotoxicity (MTT assay), enzymatic inhibition (IC determination), or receptor binding (radioligand displacement).
- Statistical Analysis : Apply multivariate ANOVA to correlate substituent electronic effects (Hammett σ) with bioactivity .
Advanced: What environmental fate studies are critical for assessing ecological risks of this compound?
Answer:
Follow the INCHEMBIOL framework :
Abiotic Degradation : Hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation).
Biotic Degradation : Aerobic/anaerobic soil metabolism studies using -labeled compound.
Analytical Methods : LC-MS/MS to track metabolites; calculate half-life (t) and bioaccumulation factor (BCF) in model organisms (e.g., Daphnia magna) .
Advanced: How should researchers address contradictions in biological activity data across experimental replicates?
Answer:
- Experimental Design : Use randomized block designs with split-split plots to isolate variables (e.g., cell line variability, incubation time) .
- Data Triangulation : Cross-validate results via orthogonal assays (e.g., fluorescence-based vs. luminescence readouts).
- Statistical Tools : Apply Tukey’s HSD test to identify outliers and Cohen’s d to quantify effect size discrepancies .
Advanced: What theoretical frameworks are applicable for modeling the compound’s interactions with biological targets?
Answer:
- QSAR Modeling : Use Gaussian or Schrödinger software to calculate molecular descriptors (logP, polar surface area) and correlate with activity data.
- Molecular Dynamics : Simulate docking poses in target proteins (e.g., kinases) using AutoDock Vina or GROMACS.
- Epistemological Framework : Align with the quadripolar model (theoretical, technical, morphological, epistemological poles) to integrate computational and empirical data .
Advanced: What in vitro/in vivo models are recommended for toxicity profiling?
Answer:
- In Vitro :
- Genotoxicity: Comet assay (human lymphocytes).
- Hepatotoxicity: HepG2 cells + ALT/AST leakage assays.
- In Vivo :
- Acute toxicity: OECD 423 guidelines (rodent model, 14-day observation).
- Chronic exposure: 90-day repeat-dose study with histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
